1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids that have been found in various plants and animals. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-beta-carboline structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2/c20-19(21,22)11-5-3-4-10(8-11)16-17-13(9-15(24-16)18(25)26)12-6-1-2-7-14(12)23-17/h1-8,15-16,23-24H,9H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAAQHIVHZXLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Pictet-Spengler reaction remains the cornerstone for synthesizing tetrahydro-β-carboline scaffolds. This condensation involves a tryptophan derivative and an aldehyde under acidic conditions, forming the six-membered tetrahydro-β-carboline ring. For the target compound, 3-(trifluoromethyl)benzaldehyde reacts with tryptophan methyl ester to introduce the trifluoromethylphenyl group at the 1-position while retaining the carboxylic acid moiety at position 3.
The reaction proceeds via imine formation between the aldehyde and the primary amine of tryptophan methyl ester, followed by cyclization to generate the tetrahydro-β-carboline core. Acetic acid is typically employed as both solvent and catalyst, with reflux conditions (110–120°C) driving the reaction to completion within 4–6 hours.
Optimization of Reaction Conditions
Key variables influencing yield include:
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Acid strength : Lower pH accelerates imine formation but may protonate the amine, necessitating a balance between catalytic efficiency and substrate stability.
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Solvent polarity : Polar aprotic solvents like methanol or ethanol enhance solubility but may require longer reaction times compared to acetic acid.
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Temperature : Elevated temperatures (reflux) improve reaction rates but risk decarboxylation if unprotected carboxylic acids are present.
A representative procedure involves refluxing tryptophan methyl ester (1.0 equiv) and 3-(trifluoromethyl)benzaldehyde (1.2 equiv) in glacial acetic acid for 4 hours, yielding the methyl ester intermediate at 72–78% efficiency. Subsequent hydrolysis with aqueous NaOH (2M, 60°C, 2h) affords the carboxylic acid derivative in 85–90% yield.
HFIP-Mediated Pictet-Spengler Synthesis
Role of Hexafluoroisopropanol (HFIP)
The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent significantly enhances reaction efficiency. HFIP’s strong hydrogen-bond-donating ability stabilizes intermediates, enabling reactions at ambient temperature (20–25°C) with completion within 1–2 hours. This method circumvents the need for strong acids, reducing side reactions such as decarboxylation or epimerization.
Procedure and Yield Enhancement
In a typical protocol, tryptophan methyl ester and 3-(trifluoromethyl)benzaldehyde are dissolved in HFIP (0.1M) and stirred at room temperature. The reaction achieves 88–92% conversion within 90 minutes, as monitored by HPLC. Post-reaction, the solvent is evaporated under reduced pressure, and the residue undergoes hydrolysis (LiOH, THF/H2O) to yield the carboxylic acid with 95% purity.
Table 1: Comparative Yields of Pictet-Spengler Methods
| Method | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Traditional Acid-Catalyzed | Acetic Acid | 110°C | 4 | 72–78 |
| HFIP-Mediated | HFIP | 25°C | 1.5 | 88–92 |
| Microwave-Assisted | Methanol | 100°C | 0.5 | 66–70 |
Microwave-Assisted Synthesis
Accelerated Reaction Dynamics
Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. A mixture of tryptophan methyl ester , 3-(trifluoromethyl)benzaldehyde , and trimethylsilyl azide (TMSN3) in methanol undergoes microwave irradiation (100°C, 300W) for 30 minutes, yielding the intermediate ester at 66–70% efficiency.
Advantages and Limitations
While microwave methods expedite synthesis, scalability remains challenging due to equipment constraints. Additionally, the exothermic nature of the reaction necessitates precise temperature control to prevent decomposition.
Lithiation-Based Functionalization
Post-Cyclization Substitution
Lithiation strategies enable late-stage functionalization of preformed tetrahydro-β-carboline cores. For example, N-Boc-tetrahydro-β-carboline undergoes deprotonation at C1 using n-BuLi (-50°C), followed by quenching with electrophiles like methyl iodide or aldehydes. However, this approach is less direct for introducing bulky groups like 3-(trifluoromethyl)phenyl and is primarily useful for methyl or alkyl substitutions.
Characterization and Quality Control
Structural Elucidation
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NMR Spectroscopy : The ¹H NMR spectrum of the target compound exhibits characteristic signals: δ 2.94–3.13 (m, H-4a, H-4), δ 5.48 (s, H-1), and δ 7.02–7.58 (aromatic protons).
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HPLC Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 8.2 minutes.
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 349.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₇F₃N₂O₂.
Table 2: Key Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 5.48 (s, 1H, H-1), δ 3.73 (s, 3H, OMe) |
| HPLC | tR = 8.2 min, 98.5% purity |
| ESI-MS | m/z 349.1 [M+H]⁺ |
Chemical Reactions Analysis
Types of Reactions
1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
TFC has been explored for its potential therapeutic applications due to its biological activity:
- Antiviral Properties : Research indicates that TFC and its derivatives exhibit antiviral activity against various viruses. For instance, a study showed that related compounds effectively inhibited the replication of the SARS-CoV virus with low cytotoxicity levels .
- Anticancer Activity : TFC has demonstrated promising results in inhibiting cancer cell proliferation. In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines. A specific derivative achieved an IC50 value of 0.08 mM against HeLa cells, indicating potent anticancer activity attributed to mechanisms such as tubulin polymerization inhibition and cell cycle arrest at the G2/M phase .
Organic Synthesis
TFC serves as a versatile building block in organic synthesis:
- Reagent in Organic Reactions : It is utilized in various organic reactions due to its ability to undergo oxidation and reduction reactions. For example, TFC can be oxidized to form corresponding carboxylic acids or ketones using agents like potassium permanganate.
- Synthesis of Complex Molecules : The compound is used as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of TFC is crucial for optimizing its biological activity:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive target for modifications aimed at improving efficacy against specific biological targets .
Antiviral Screening
A study focused on screening various pyridoindole derivatives for antiviral activity against Vesicular Stomatitis Virus (VSV) in Vero cells. The findings indicated that specific modifications on the indole ring could enhance antiviral efficacy without increasing cytotoxicity .
Anticancer Activity Assessment
In another study assessing anticancer properties, several derivatives were tested against a panel of tumor cell lines using MTT assays. Results highlighted that certain derivatives inhibited proliferation effectively while exhibiting minimal toxicity towards normal fibroblasts .
Mechanism of Action
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole nucleus and exhibit diverse biological activities.
Trifluoromethylated Compounds: Other trifluoromethylated compounds, such as trifluoromethylphenyl derivatives, also show significant biological and chemical properties.
Uniqueness
1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to the combination of its beta-carboline structure and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a derivative of the beta-carboline family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group that enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacological significance, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H15F3N2
- Molecular Weight : 352.78 g/mol
- CAS Number : 367251-31-8
Antitumor Activity
Research has indicated that beta-carboline derivatives possess significant antitumor properties. A study highlighted that certain tetrahydro-beta-carbolines demonstrate inhibitory effects on tumor cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds similar to 1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline have shown promise in targeting cancer stem cells and enhancing the efficacy of conventional chemotherapy agents .
Antimalarial and Antiparasitic Effects
Beta-carbolines have been investigated for their antimalarial properties. A review noted that these compounds exhibit activity against Plasmodium species, which are responsible for malaria. The mechanism involves interference with the parasite's metabolism and replication processes . Additionally, studies have reported that related compounds display trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease, with low cytotoxicity towards mammalian cells .
Neuroprotective Effects
The neuroprotective potential of tetrahydro-beta-carbolines has been a subject of interest due to their ability to modulate neurotransmitter systems. These compounds may offer protective effects against neurodegenerative diseases by inhibiting oxidative stress and promoting neuronal survival . The interaction with specific receptors involved in neuroprotection suggests a role in managing conditions such as Alzheimer's disease.
The biological activity of 1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be attributed to several mechanisms:
- Receptor Modulation : The compound interacts with various receptors, including those involved in neurotransmission and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes such as phosphodiesterases (PDEs), contributing to its antitumor and neuroprotective effects.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, this compound can mitigate cellular damage in various pathological conditions .
Case Studies
- Anticancer Activity : A study demonstrated that a related beta-carboline derivative exhibited IC50 values in the micromolar range against various cancer cell lines. The compound induced apoptosis via the intrinsic pathway and significantly reduced tumor growth in xenograft models .
- Antiparasitic Efficacy : In vitro studies showed that 1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline derivatives had an IC50 of approximately 14.9 µM against T. cruzi, indicating strong antiparasitic potential with minimal toxicity to human cells .
Comparative Analysis
| Compound | Activity Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1-[3-(Trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline | Antiparasitic | 14.9 | 31 |
| Related Beta-Carboline Derivative | Antitumor | Varies by cell line | Not specified |
| Tetrahydro-beta-carboline | Antimalarial | Varies by strain | Not specified |
Q & A
Q. What are the optimal synthetic routes for this compound, and what critical reaction conditions must be controlled?
The compound can be synthesized via the Pictet-Spengler reaction, which involves condensation of tryptophan derivatives with substituted aldehydes. Key conditions include:
- Solvent system : Dichloromethane (CH₂Cl₂) under nitrogen atmosphere to prevent oxidation .
- Catalyst : Trifluoroacetic acid (TFA) for cyclization, with reaction times extending to 4 days for complete conversion .
- Isomer separation : Cis/trans isomers are separated via silica gel column chromatography, using CH₂Cl₂ for cis isomers and CH₂Cl₂/CH₃OH (99.5:0.5) for trans isomers .
- Critical parameters : Temperature (0°C for initial mixing), stoichiometric excess of aldehyde (1.1 eq), and neutralization with aqueous NH₃ post-reaction .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the trifluoromethyl group (CF₃) causes deshielding in adjacent protons (δ ~7.5–8.5 ppm for aromatic signals) .
- Mass spectrometry (MS) : Confirm molecular weight via electron ionization (EI-MS) at 70 eV. Look for [M+H]⁺ or fragment ions like [M-CO₂]⁺ for carboxylate derivatives .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH stretches (β-carboline ring, ~3300 cm⁻¹) .
Q. How does the 3-(trifluoromethyl)phenyl substituent influence physicochemical properties compared to other aryl groups?
The CF₃ group enhances:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Metabolic stability : The strong C-F bond resists oxidative degradation, as seen in related trifluoromethylphenyl compounds .
- Electron-withdrawing effects : Reduces basicity of the β-carboline nitrogen, altering protonation states in biological assays .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel (70–200 µm) with gradient elution (CH₂Cl₂ → CH₂Cl₂/CH₃OH) .
- Recrystallization : Optimize solvent polarity (e.g., DMSO/water mixtures) based on solubility data from analogs like 1-hydroxymethyl derivatives .
Q. How can researchers validate the stereochemical purity of synthesized batches?
- X-ray crystallography : Resolve absolute configuration, as done for structurally related tetrahydro-β-carbolines .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases, referencing retention times of known isomers .
Advanced Research Questions
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of trifluoromethyl-substituted beta-carbolines?
- Bioisosteric replacement : Compare CF₃ with Cl, F, or CH₃ groups in analogs (e.g., 4-chlorophenyl vs. 3-CF₃ phenyl derivatives) to assess potency shifts .
- 3D-QSAR modeling : Use software like MOE or Schrödinger to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
- Target engagement assays : Combine SPR (surface plasmon resonance) with mutational studies to map CF₃ interactions in binding pockets .
Q. How can researchers address challenges in isolating stereoisomers during synthesis?
- Dynamic resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to bias cyclization toward a single diastereomer .
- Kinetic control : Optimize reaction temperature (−20°C to 25°C) to favor one isomer via transition-state stabilization .
Q. What computational approaches are suitable for predicting binding affinity with biological targets?
Q. How should contradictory bioactivity data between in vitro and in vivo studies be analyzed?
Q. What strategies optimize the compound’s stability under physiological conditions?
- pH adjustment : Formulate as a sodium salt (carboxylate) to enhance aqueous solubility and reduce ester hydrolysis .
- Lyophilization : Stabilize solid-state forms by removing water, as demonstrated for related β-carboline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
